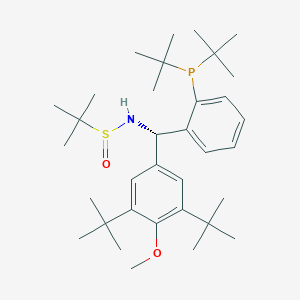
2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-3'-C-alpha-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine is a nucleoside analog used primarily for nucleoside and nucleic acid modifications. It has a molecular formula of C19H20N2O7 and a molecular weight of 388.37 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine typically involves the reaction of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose with uracil . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new nucleoside analogs.
Applications De Recherche Scientifique
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine has several scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides for various chemical studies.
Biology: Employed in the study of nucleic acid interactions and modifications.
Industry: Utilized in the production of nucleic acid-based products and materials.
Mécanisme D'action
The mechanism of action of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine involves its incorporation into nucleic acids, leading to modifications that can affect various biological processes. The molecular targets and pathways involved include interactions with enzymes responsible for nucleic acid synthesis and modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine
- 9-(2-O-Acetyl-5-O-benzoyl-3-deoxy-3-alpha-C-methyl-beta-D-ribofuranosyl)-6-chloro-9H-purine
Uniqueness
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it particularly useful for nucleoside and nucleic acid modifications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C18H18N2O8 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
[4-carboxyoxy-5-(2,4-dioxopyrimidin-1-yl)-3-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C18H18N2O8/c1-10-12(9-26-16(22)11-5-3-2-4-6-11)27-15(14(10)28-18(24)25)20-8-7-13(21)19-17(20)23/h2-8,10,12,14-15H,9H2,1H3,(H,24,25)(H,19,21,23) |
Clé InChI |
JFZOFEFCYXDHAN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(C1OC(=O)O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)
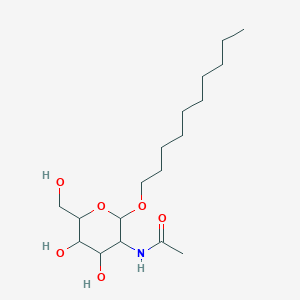
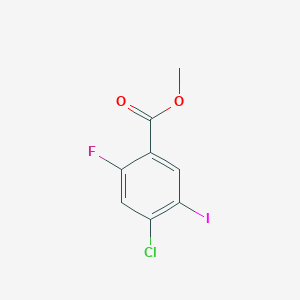

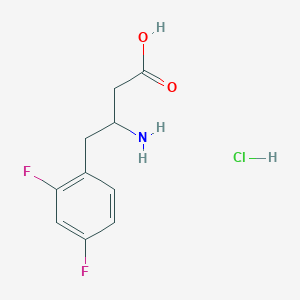
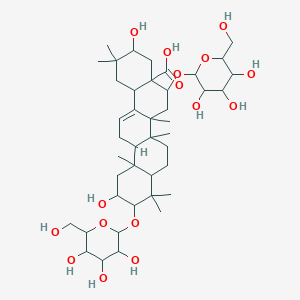
![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)

![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)

![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)
